molecular formula C15H25NO4 B6175749 5-{[(tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2551116-04-0

5-{[(tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B6175749
CAS No.: 2551116-04-0
M. Wt: 283.4
InChI Key:
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Description

5-{[(tert-butoxy)carbonyl]amino}-2-methylbicyclo[222]octane-2-carboxylic acid is a synthetic organic compound with a unique bicyclic structure, characterized by the presence of tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid can be achieved through multiple steps. One common synthetic route includes the following steps:

  • Formation of the bicyclo[2.2.2]octane core: : Starting from a suitable bicyclo[2.2.2]octene precursor, via a Diels-Alder reaction, typically using a cyclohexadiene and an alkyne.

  • Introduction of the amino group: : This step involves the amination of the bicyclic structure, often achieved by using an electrophilic aminating reagent.

  • Protection of the amino group: : The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, forming the Boc-protected amino group.

  • Carboxylation: : Finally, the carboxylic acid group is introduced through a carboxylation reaction, using reagents such as carbon dioxide under basic conditions or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic steps for large-scale production, including the use of high-throughput reactors, efficient purification methods, and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often transforming the bicyclic structure into more functionalized derivatives.

  • Reduction: : Reduction reactions can be used to selectively reduce the carboxylic acid group to an alcohol or even to remove the Boc protecting group.

  • Substitution: : The Boc-protected amino group can undergo nucleophilic substitution reactions, often facilitated by the activation of the carboxylic acid group.

  • Deprotection: : The Boc protecting group can be removed under acidic conditions to yield the free amino compound.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in appropriate solvents.

  • Substitution: : Reagents like thionyl chloride (SOCl₂) or carbodiimides for activating the carboxylic acid group, followed by nucleophiles.

  • Deprotection: : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Major Products

The products formed from these reactions vary depending on the specific reaction conditions and reagents used, but can include oxidized bicyclic derivatives, reduced aminoalcohols, substituted carboxylic acids, and deprotected amino acids.

Scientific Research Applications

Chemistry

In organic chemistry, 5-{[(tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules, leveraging its bicyclic structure to introduce rigidity and spatial constraints in target compounds.

Biology

In biological research, the compound can be used as a precursor for synthesizing peptide mimetics and other bioactive molecules, taking advantage of its amino and carboxylic acid functional groups.

Medicine

Medically, this compound may serve as an intermediate in the development of new pharmaceuticals, especially those targeting specific receptors or enzymes that interact with its unique bicyclic framework.

Industry

In industrial applications, the compound could be utilized in the synthesis of advanced materials, such as polymers with unique mechanical properties or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid depends on its specific application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The Boc group protects the amino function during synthesis but can be removed to expose the free amino group, which then participates in biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylbicyclo[2.2.2]octane-2-carboxylic acid: : Lacks the Boc-protected amino group, making it less versatile for peptide synthesis.

  • N-Boc-2-methylbicyclo[2.2.2]octane-2-amino: : Similar structure but without the carboxylic acid group, limiting its use in carboxylation reactions.

  • 2-methylbicyclo[2.2.2]octane-2-amine: : Also lacks the Boc protection and carboxylic acid group, making it more reactive but less specific for certain synthetic applications.

Unique Aspects

What sets 5-{[(tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid apart is its combination of a Boc-protected amino group and a carboxylic acid group within a rigid bicyclic framework. This makes it particularly valuable for complex synthetic applications where spatial orientation and functional group compatibility are crucial.

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Properties

CAS No.

2551116-04-0

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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